molecular formula C24H21FN2O4S B14976263 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B14976263
M. Wt: 452.5 g/mol
InChI Key: ZCOGBWOWGZTSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of fluorophenyl, methanesulfonyl, indole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

The next step involves the introduction of the fluorophenyl and methanesulfonyl groups. This can be achieved through a sulfonylation reaction, where the indole core is reacted with a sulfonyl chloride derivative in the presence of a base such as triethylamine. The final step involves the acylation of the indole derivative with 4-methoxyphenylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and acylation steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving indole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The fluorophenyl and methanesulfonyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide
  • **2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

Uniqueness

2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity

Properties

Molecular Formula

C24H21FN2O4S

Molecular Weight

452.5 g/mol

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H21FN2O4S/c1-31-19-12-10-18(11-13-19)26-24(28)15-27-14-23(20-7-3-5-9-22(20)27)32(29,30)16-17-6-2-4-8-21(17)25/h2-14H,15-16H2,1H3,(H,26,28)

InChI Key

ZCOGBWOWGZTSFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.